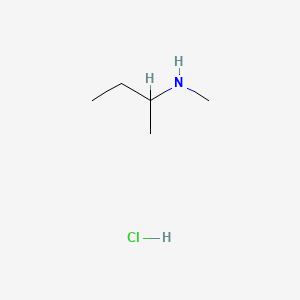![molecular formula C8H4BrNO2S B1612975 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 72832-25-8](/img/structure/B1612975.png)
3-Bromothieno[2,3-b]pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Bromothieno[2,3-b]pyridine-2-carboxylic acid (BTPCA) is a heterocyclic organic compound belonging to the thiophene family. It is a colorless liquid with a pungent odor and is soluble in water. BTPCA has been widely used in organic synthesis due to its unique structure and reactivity. It has been used in the preparation of various organic compounds such as thiophene derivatives, amines, and sulfonamides. BTPCA is also known to possess various biological activities such as antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
PET Imaging Agent for Prostate Cancer A compound synthesized from a related precursor, 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid ([18F]DCFPyL), has been evaluated as a potential imaging agent for prostate-specific membrane antigen (PSMA) in prostate cancer. This agent displayed significant potential in delineating PSMA+ prostate tumor xenografts in mice models, suggesting that derivatives of pyridine compounds, like 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid, could be explored for diagnostic or therapeutic applications in cancer research (Chen et al., 2011).
Environmental and Toxicological Studies Research on brominated compounds, such as Brominated Flame Retardants (BFRs), has indicated their role as environmental contaminants with potential developmental neurotoxic effects. Studies like these underscore the importance of investigating the environmental impact and toxicological properties of brominated organic compounds, including 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid (Eriksson et al., 2001).
Anticonvulsant Agents A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have been prepared and evaluated for their anticonvulsant activities, showcasing the potential of pyridine derivatives in developing new therapeutic agents. This suggests that structural analogs like 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid could be of interest in pharmacological research targeting neurological disorders (Reddy et al., 1996).
Modulation of Motor Functions in Parkinson’s Disease Pyridine-3-carboxylic acid has been evaluated for its effect on modulating motor functions in a Parkinson’s disease model in mice, indicating that pyridine derivatives could have potential applications in neurodegenerative disease research. This opens avenues for exploring 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid in similar contexts (Saeed et al., 2017).
Propriétés
IUPAC Name |
3-bromothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOXSZGHYROQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633221 | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
72832-25-8 | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72832-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)


![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)





